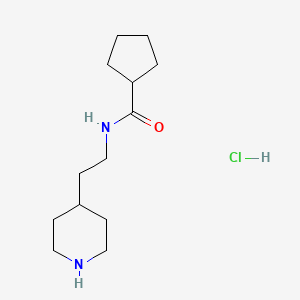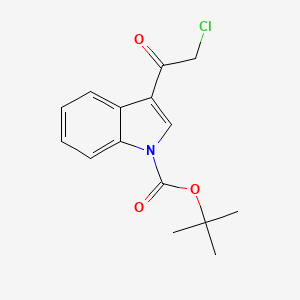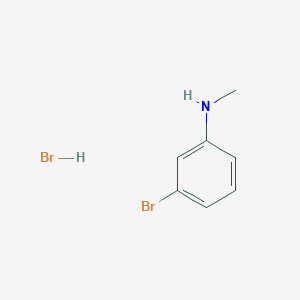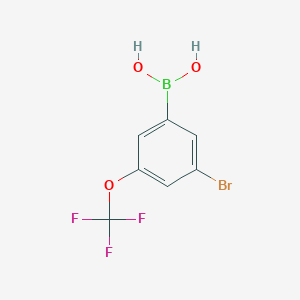
2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline
Vue d'ensemble
Description
The compound “2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation .Applications De Recherche Scientifique
Synthesis of Novel Schiff Base Ligand and Transition Metal Complexes : A study synthesized a Schiff base ligand using the amino acid [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde. The synthesized ligand, fully characterized spectroscopically and by single crystal diffraction, was then reacted with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to produce compounds with distorted tetragonal geometries. These compounds showed significant free radical scavenging properties and xanthine oxidase inhibitory activities, with the zinc complex notably inhibiting the enzymatic activity more effectively than the standard reference drug (Ikram et al., 2015).
Catalytic Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives : Another study focused on synthesizing N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields. The synthesis was conducted using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of specific catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).
Synthesis and Reactivity Studies of Gabapentin-base Derivatives : Research studies have also explored the synthesis and reactivity of various biologically active compounds derived from gabapentin-base. Notably, an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) was utilized to produce novel classes of compounds, which were then subjected to theoretical studies to understand the effects of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Synthesis of Analgesic and Anti-inflammatory Agents : A study aimed at designing and synthesizing new compounds with potential analgesic and anti-inflammatory properties. This involved the synthesis of benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols, which demonstrated moderate analgesic activity and remarkable anti-inflammatory activities in oral administration models (Liu et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Aminomethyl groups, which this compound contains, are known to interact with various biological targets
Mode of Action
It’s worth noting that aminomethyl groups can be described as a methyl group substituted by an amino group . This structure could potentially interact with its targets and induce changes, but the specifics of these interactions are currently unknown.
Biochemical Pathways
Aminomethyl groups are known to be involved in various biochemical reactions , but the specific pathways influenced by this compound require further investigation.
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic potential
Result of Action
It’s worth noting that compounds with aminomethyl groups can have various biological effects depending on their specific structures and targets . The specific effects of this compound require further investigation.
Action Environment
Environmental factors can significantly impact the action of a compound
Analyse Biochimique
Biochemical Properties
2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing their activity. The nature of these interactions often involves the inhibition or activation of these enzymes, which can lead to changes in metabolic pathways and cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules such as enzymes and receptors. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, this compound can activate or inhibit other enzymes, leading to changes in metabolic pathways and cellular processes. These interactions can also result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cellular function . In vivo studies have also indicated that the compound can have long-term effects on tissue function and overall organismal health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular and tissue function. As the dosage increases, the effects become more pronounced . High doses of this compound can lead to toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For instance, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites and intermediates in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carriers and other transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues can also be affected by its interactions with plasma proteins and other extracellular binding partners.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may allow it to interact with transcription factors and other nuclear proteins, affecting gene expression and cellular function .
Propriétés
IUPAC Name |
2-(aminomethyl)-N-cyclohexyl-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-17(14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h6-8,11,14H,2-5,9-10,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMVCLROJQTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


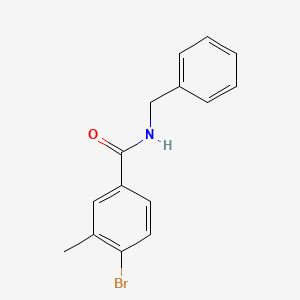
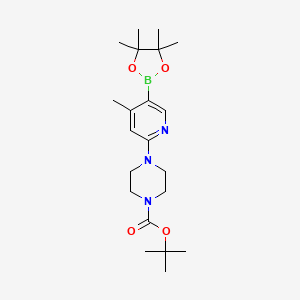

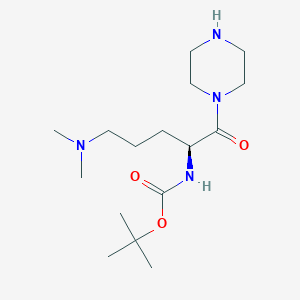
![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)
![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)

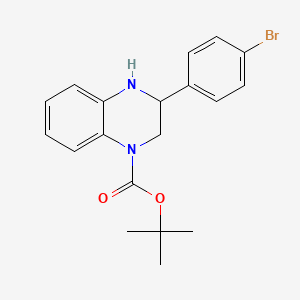
![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)

